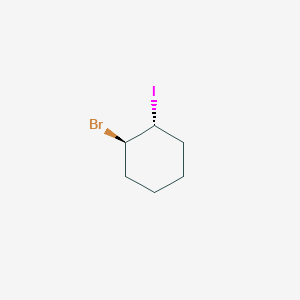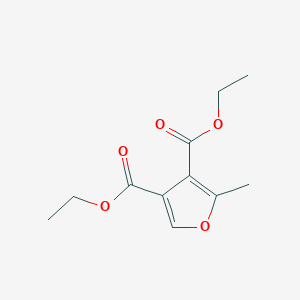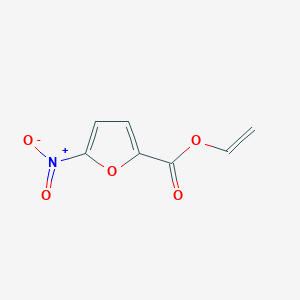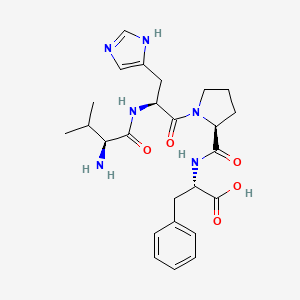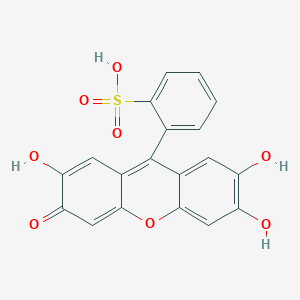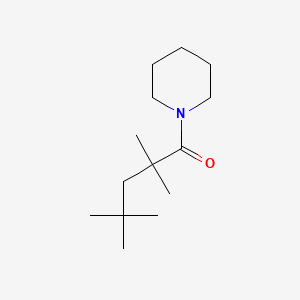![molecular formula C9H6Cl2O4 B14683448 6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione CAS No. 29000-30-4](/img/structure/B14683448.png)
6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of two chlorine atoms and a methyl group attached to a dioxaspirodecadiene ring system. The spirocyclic framework is a common motif in many natural products and synthetic compounds, contributing to their biological activity and chemical reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a chlorinated precursor with a dioxane derivative in the presence of a strong acid or base to facilitate the cyclization process . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and impurities .
Analyse Des Réactions Chimiques
Types of Reactions
6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially reduced products.
Substitution: Chlorine atoms in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dioxaspirodecadiene oxides, while substitution reactions can produce a variety of functionalized spirocyclic compounds .
Applications De Recherche Scientifique
6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and natural product analogs.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique chemical and physical properties.
Mécanisme D'action
The mechanism of action of 6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7,9-Di-tert-butyl-1-oxaspiro[4.5]deca-6,9-diene-2,8-dione
- 1,6-Dioxaspiro[4.5]decane
- 1,4-Dioxaspiro[4.5]deca-6,9-dien-8-one
Uniqueness
6,10-Dichloro-3-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-2,8-dione is unique due to the presence of chlorine atoms and a methyl group, which confer distinct chemical reactivity and biological activity compared to other spirocyclic compounds. Its specific substitution pattern and structural features make it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
29000-30-4 |
|---|---|
Formule moléculaire |
C9H6Cl2O4 |
Poids moléculaire |
249.04 g/mol |
Nom IUPAC |
6,10-dichloro-2-methyl-1,4-dioxaspiro[4.5]deca-6,9-diene-3,8-dione |
InChI |
InChI=1S/C9H6Cl2O4/c1-4-8(13)15-9(14-4)6(10)2-5(12)3-7(9)11/h2-4H,1H3 |
Clé InChI |
BKBCSHBUQIXDFS-UHFFFAOYSA-N |
SMILES canonique |
CC1C(=O)OC2(O1)C(=CC(=O)C=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8H-[1,3]Thiazolo[5,4-h][1,4]benzothiazine](/img/structure/B14683367.png)

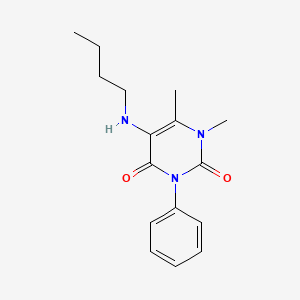
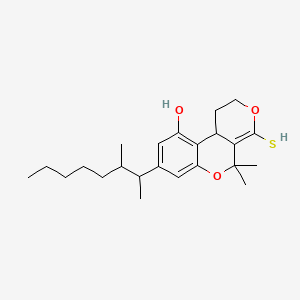
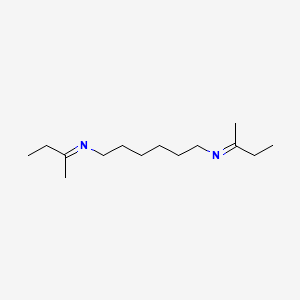
![2-[[[4-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]phthalazin-1-yl]hydrazinylidene]methyl]benzoic acid](/img/structure/B14683390.png)

